2-Amino-1,3-diphenylpropan-1-ol

Description

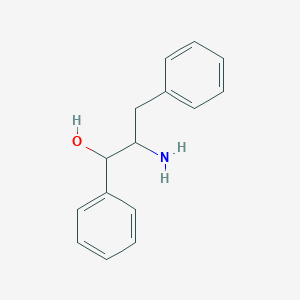

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H17NO |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

2-amino-1,3-diphenylpropan-1-ol |

InChI |

InChI=1S/C15H17NO/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10,14-15,17H,11,16H2 |

InChI Key |

UAGDEFASIGENRD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)O)N |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 2 Amino 1,3 Diphenylpropan 1 Ol and Its Chiral Analogues

Stereoselective Synthesis Approaches to Diphenylpropanol Amino Alcohols

The creation of specific stereoisomers of diphenylpropanol amino alcohols is a key challenge, addressed by several advanced synthetic strategies. These methods aim to control the three-dimensional arrangement of atoms, which is crucial for the biological activity of these molecules.

Asymmetric Reduction Strategies of Prochiral Substrates

A prominent method for synthesizing chiral alcohols is the asymmetric reduction of prochiral ketones. nih.govwikipedia.org This approach utilizes chiral catalysts or reagents to selectively produce one enantiomer of the alcohol over the other. wikipedia.org Organocatalyzed asymmetric reduction has gained significant attention as a metal-free and operationally simple alternative to transition-metal and enzyme-catalyzed reactions. thieme-connect.comthieme-connect.com Various chiral organocatalysts, including those based on boron, have been developed for this purpose. thieme-connect.com For instance, chiral secondary β-amino alcohols have been synthesized and successfully used as catalysts in the asymmetric reduction of prochiral ketones, achieving good yields and enantiomeric excesses. researchgate.net Biocatalysis, using plant tissues, has also emerged as a promising route for the asymmetric reduction of prochiral ketones to chiral alcohols, often with high enantioselectivity. nih.gov

Table 1: Asymmetric Reduction of Prochiral Ketones

| Catalyst/Reagent | Substrate | Reducing Agent | Product Configuration | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|

| Chiral Secondary β-Amino Alcohols | Prochiral Ketones | Borane | (S) or (R) | Up to 87% | Good | researchgate.net |

| Plant Tissues (e.g., Apple, Carrot) | Acetophenone | - | (R) or (S) | ~98% | ~80% | nih.gov |

| Oxazaborolidine | Simple Ketones | Borane or Catecholborane | Not Specified | High | Not Specified | wikipedia.org |

This table provides examples of different catalytic systems used in the asymmetric reduction of prochiral ketones.

Reductive Amination Routes for β-Amino Alcohol Formation

Reductive amination of β-hydroxy ketones presents a direct and efficient pathway to β-amino alcohols. organic-chemistry.org A notable development in this area is the directed reductive amination of β-hydroxy ketones to stereoselectively prepare 1,3-syn-amino alcohols. acs.orgorganic-chemistry.orgnih.gov This one-pot procedure often employs a titanium(IV) isopropoxide [Ti(iOPr)4] catalyst to coordinate the intermediate imino alcohol, followed by reduction with a mild reducing agent like polymethylhydrosiloxane (B1170920) (PMHS). acs.orgorganic-chemistry.orgnih.gov This method has proven effective for a range of substrates, including aliphatic, cyclic, aromatic, and heteroaromatic ketones, demonstrating its general utility. acs.orgorganic-chemistry.org The starting chiral β-hydroxy ketones are readily accessible through established asymmetric aldol (B89426) methodologies. organic-chemistry.org

Enantioselective Reductive Couplings (e.g., 2-azadienes with ketones)

A novel strategy for the synthesis of chiral amines involves the enantioselective reductive coupling of 2-azadienes with ketones, catalyzed by copper. nih.govacs.org This method allows for the construction of 1,2-amino tertiary alcohols with adjacent stereogenic centers, a structure that has been challenging to access previously. nih.govacs.org The reaction proceeds through the generation of an α-aminoalkyl nucleophile via the enantioselective migratory insertion of a 2-azadiene into a Cu-H bond. nih.govacs.org This methodology has been shown to be effective for coupling various 2-azadienes with ketones, furnishing the desired amino alcohols in good yields and with high diastereoselectivity and enantioselectivity. acs.org Furthermore, this approach has been extended to the reductive coupling of 2-azadienes with imines to produce vicinal diamines. nih.gov

Table 2: Enantioselective Reductive Coupling of 2-Azadienes with Ketones

| 2-Azadiene | Ketone | Catalyst System | Product | Diastereomeric Ratio | Enantiomeric Ratio | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Alkyl-substituted 2-azadienes | Ketone 2i | Cu-based catalyst with (S,S)-Ph-BPE ligand | α-Alkyl chiral amines | Single diastereomer | Not Specified | 43–59% | acs.org |

| Azadiene 1a | Ketones 2h–i | Not Specified | Carbamates 8–9 | Major isomer (R,S) | Not Specified | 40–60% (3 steps) | nih.govacs.org |

This table summarizes the results of the copper-catalyzed enantioselective reductive coupling of 2-azadienes with ketones.

Multi-component Reaction Approaches for β-Amino Ketone Precursors (e.g., Mannich reactions)

The Mannich reaction is a classic multi-component reaction that provides access to β-amino carbonyl compounds, which are key precursors to β-amino alcohols. organic-chemistry.orgnih.gov This reaction typically involves the condensation of a carbonyl compound, an aldehyde (often formaldehyde), and a primary or secondary amine. organic-chemistry.orgorgsyn.org The development of direct asymmetric three-component Mannich reactions, often catalyzed by proline, has enabled the synthesis of β-amino carbonyl compounds with high enantioselectivity and diastereoselectivity. nih.gov These reactions can be performed on a variety of ketones, aldehydes, and amines. nih.gov The resulting β-amino ketones can then be reduced to the corresponding 2-amino-1,3-diphenylpropan-1-ol derivatives. The orientation of the aminomethylation on unsymmetrical ketones can be controlled by the reaction conditions, solvent, and the structure of the reactants. orgsyn.org

Classical and Modern Synthetic Transformations Leading to this compound Skeletons

Beyond stereoselective strategies, other synthetic transformations are employed to construct the fundamental this compound framework.

Reduction of Friedel–Crafts/Henry Adducts

The reduction of nitro compounds provides a reliable route to primary amines. The Henry reaction, or nitroaldol reaction, between an aldehyde and a nitroalkane can generate a β-nitro alcohol. Subsequent reduction of the nitro group and the carbonyl group can lead to the desired amino alcohol. For instance, (E)-2-nitro-3-phenylprop-2-en-1-ol, derived from a Baylis-Hillman adduct, can be reduced using iron in acetic acid to yield 2-amino-3-phenylpropan-1-ol. rasayanjournal.co.in Similarly, tandem Henry reaction/Michael addition strategies can be employed to create 1,3-dinitropropane (B1595356) derivatives, which can then be reduced to the corresponding diamines. rsc.org While direct search results for the reduction of Friedel-Crafts adducts to synthesize this compound were not explicitly found, this pathway remains a plausible synthetic strategy given that Friedel-Crafts reactions can establish the carbon skeleton, which could then undergo functional group transformations, including amination and reduction, to arrive at the target molecule.

β-Alkylation of Alcohols via Radical Pathways

The formation of carbon-carbon bonds at the β-position of alcohols through radical pathways represents a powerful and modern approach in synthetic organic chemistry. These methods offer an alternative to traditional polar-based reactions, often proceeding under mild conditions. While direct β-alkylation of a simple alcohol precursor to form the this compound backbone in a single step is complex, the underlying principles of radical generation from alcohols and subsequent C-C bond formation are well-established.

One prominent strategy involves the deoxygenative generation of a carbon radical from an alcohol. acs.orgeurekalert.orgsciencedaily.com Low-valent titanium reagents, for instance, are known to be highly oxophilic and can facilitate the cleavage of a C-O bond through a one-electron reduction, thereby generating a carbon radical. eurekalert.org This reactive intermediate can then be trapped by an appropriate radical acceptor to form a new C-C bond. For the synthesis of a structure like this compound, one could envision a multi-step process starting from a simpler alcohol.

Another relevant approach is Metal-Hydride Hydrogen Atom Transfer (MHAT), where a metal hydride transfers a hydrogen atom to an alkene, generating a carbon-centered radical that can then participate in C-C bond-forming reactions. wikipedia.org This method is particularly useful for the hydrofunctionalization of olefins under mild, redox-neutral conditions. wikipedia.org

A conceptual pathway for constructing the carbon skeleton of this compound could involve the radical coupling of a benzyl (B1604629) radical with a suitable styrene (B11656) derivative. For example, a benzyl alcohol derivative could be converted into a benzyl radical, which then adds to a protected aminostyrene derivative. The challenge lies in controlling the regioselectivity and subsequent reduction and deprotection steps.

Base-promoted C–C bond activation of homoallylic alcohols has also emerged as a method for radical allylation. nih.gov This process involves the fragmentation of a homoallylic alcohol radical anion to generate an allyl radical, which can then be used to form C-C bonds. nih.gov While not a direct β-alkylation, this demonstrates the innovative ways radical chemistry can be harnessed to form complex carbon skeletons.

The table below summarizes some general approaches for generating carbon radicals from alcohols for C-C bond formation.

| Method | Radical Precursor | Reagents | Key Features |

| Deoxygenative Radical Generation | Tertiary or Benzylic Alcohols | Low-valent Titanium (e.g., from TiCl4 and Mn) | Direct conversion of alcohols to carbon radicals; useful for constructing quaternary carbon centers. acs.orgeurekalert.org |

| Metal-Hydride Hydrogen Atom Transfer (MHAT) | Alkenes | Metal Hydride (e.g., Co or Mn catalysts with silanes) | Mild, redox-neutral conditions; regioselective hydrofunctionalization. wikipedia.org |

| Base-Promoted C-C Activation | Homoallylic Alcohols | Base (e.g., LiOtBu), Photoinitiator | Functions as a radical allylation method; avoids transition metals. nih.gov |

Preparation of Polymer-Supported this compound Analogs

Solid-phase organic synthesis (SPOS) offers significant advantages for the preparation of compound libraries and for simplifying purification processes by immobilizing a substrate on a polymer support. biosyn.com The synthesis of analogs of this compound can be adapted to a solid-phase format, allowing for the efficient variation of different parts of the molecule.

The core principle involves attaching a suitable building block to a polymer resin, carrying out a series of reactions on the polymer-bound substrate, and finally cleaving the desired product from the support. biosyn.com For amino alcohols, the attachment can be achieved through either the amino or the hydroxyl group.

A common strategy involves using resins with linkers that can react with the alcohol or amine functionality. For example, a 2-chlorotrityl chloride resin is frequently used to anchor alcohols or amines. thieme-connect.com The attachment is typically performed in the presence of a base. Once the amino alcohol is immobilized, further modifications can be performed on the free functional group. For instance, if attached via the hydroxyl group, the free amine can be acylated or alkylated.

Alternatively, resins such as DHP (dihydropyran) resin are specifically designed for the solid-phase synthesis of molecules containing alcohol functionalities. peptide.com The alcohol is attached to the resin via an acid-catalyzed reaction to form an acetal, which is stable to many reaction conditions but can be cleaved under mild acidic conditions. peptide.com

The general workflow for synthesizing a library of N-acylated analogs of this compound on a solid support would be:

Attachment: The hydroxyl group of this compound is attached to a suitable resin (e.g., 2-chlorotrityl chloride resin).

Reaction: The now-immobilized amino alcohol is treated with a variety of carboxylic acids or acylating agents to form a library of amides.

Cleavage: The final products are cleaved from the resin, typically using a mild acid solution (e.g., trifluoroacetic acid in dichloromethane), which leaves the newly formed amide bond intact. biosyn.com

The table below lists some common resins used in solid-phase synthesis that are suitable for immobilizing alcohols or amines.

| Resin Type | Functional Group for Attachment | Linker Type | Cleavage Conditions |

| 2-Chlorotrityl Chloride Resin | Alcohols, Amines, Carboxylic Acids | Acid-labile trityl | Mildly acidic (e.g., dilute TFA, AcOH) thieme-connect.comnih.gov |

| Wang Resin | Alcohols, Phenols | Acid-labile p-alkoxybenzyl alcohol | Strongly acidic (e.g., 50-95% TFA) nih.gov |

| DHP Resin | Alcohols (primary and secondary) | Acid-labile acetal | Mildly acidic peptide.com |

| Merrifield Resin | Carboxylic Acids (via cesium salt) | Benzyl halide | Strong acid (e.g., HF) |

Resolution Techniques for Enantiopure this compound Derivatives

Many synthetic routes to this compound yield a racemic mixture of enantiomers. The separation of these enantiomers, a process known as chiral resolution, is crucial as the biological activity of chiral molecules often resides in only one of the enantiomers. libretexts.org The two primary methods for resolving amino alcohols are diastereomeric salt formation and chiral chromatography.

Diastereomeric Salt Formation: This classical resolution technique relies on the reaction of a racemic mixture with a single, pure enantiomer of a second chiral compound, known as a resolving agent. libretexts.org For a racemic amino alcohol, a chiral acid is used as the resolving agent. The reaction produces a mixture of two diastereomeric salts.

(R/S)-Amino alcohol + (R)-Chiral acid → [(R)-Amino alcohol·(R)-Acid] + [(S)-Amino alcohol·(R)-Acid]

Unlike enantiomers, diastereomers have different physical properties, such as solubility. libretexts.org This difference allows for their separation by fractional crystallization. libretexts.org Once a diastereomeric salt has been isolated, the pure enantiomer of the amino alcohol can be recovered by treatment with a base to neutralize the acid. A variety of chiral acids are commercially available for this purpose.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. researchgate.netresearchgate.net The CSP creates a chiral environment where the two enantiomers of the analyte interact differently, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that have been functionalized with carbamate (B1207046) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)), are widely used and highly effective for resolving a broad range of chiral compounds, including amino alcohols. koreascience.kr For analytical purposes, the amino group can be derivatized with a chromophoric or fluorogenic agent to enhance detection. koreascience.kr

The table below provides examples of resolving agents and chiral columns used for the resolution of chiral amines and amino alcohols.

| Resolution Method | Agent/Stationary Phase | Typical Analytes | Principle |

| Diastereomeric Salt Formation | (+)-Tartaric Acid, (-)-Mandelic Acid, (+)-Camphor-10-sulfonic acid | Racemic bases (amines, amino alcohols) | Formation of diastereomeric salts with different solubilities. libretexts.orgpsu.edu |

| Chiral HPLC | Chiralpak® AD-H, Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)) | Chiral amines, amino alcohols, various racemates | Differential interaction of enantiomers with a chiral stationary phase. researchgate.netkoreascience.kr |

| Chiral HPLC | Chiralcel® OD-H, Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) | Chiral amines, amino alcohols, various racemates | Differential interaction of enantiomers with a chiral stationary phase. researchgate.netkoreascience.kr |

Mechanistic Investigations of Reactions Involving 2 Amino 1,3 Diphenylpropan 1 Ol

Reaction Mechanisms in Asymmetric Catalysis Facilitated by 2-Amino-1,3-diphenylpropan-1-ol as a Ligand

Chiral amino alcohols like this compound are pivotal ligands in asymmetric catalysis, where they can coordinate to a metal center to create a chiral environment, or act as organocatalysts themselves. The mechanism of catalysis often involves the formation of key intermediates that dictate the stereochemical outcome of the reaction.

In many instances, the amino and hydroxyl groups of the amino alcohol can act as a bidentate ligand, coordinating to a metal center. This rigidifies the catalyst-substrate complex, allowing for effective facial discrimination of the substrate. For example, in the asymmetric allylation of imines, a chiral BINOL-derived catalyst can act as a hydrogen-bond donor, controlling the chiral environment through π-stacking interactions with the aryl group of the substrate, thereby blocking one of the enantiofaces of the iminium intermediate. nih.gov A similar principle can be applied to this compound, where the phenyl groups can provide the necessary steric bulk and potential for π-stacking interactions.

Alternatively, in organocatalysis, the amino group can react with a carbonyl compound to form a chiral enamine or iminium ion. In a process known as enamine catalysis, the chiral amine reacts with an aldehyde or ketone to form an enamine. This enamine then acts as a nucleophile, attacking an electrophile. The stereoselectivity is controlled by the chiral amine, which directs the electrophile to one face of the enamine. For instance, in the α-alkylation of aldehydes, an imidazolidinone catalyst reacts with an aldehyde to form an enamine, which then couples with a radical species. nih.gov The subsequent single-electron oxidation generates an iminium ion intermediate, which upon hydrolysis, yields the desired product and regenerates the catalyst. nih.gov

The table below summarizes the key mechanistic steps in asymmetric catalysis involving chiral amine catalysts, which are analogous to the potential roles of this compound.

| Catalytic Approach | Key Intermediate | Mode of Activation | Stereocontrol Element | Representative Reaction |

| Metal Catalysis | Chiral Metal-Ligand Complex | Lewis Acid Activation | Steric hindrance and electronic effects from the chiral ligand | Asymmetric Allylation |

| Enamine Catalysis | Chiral Enamine | Nucleophilic Attack | Facial blocking by the chiral catalyst | α-Alkylation of Aldehydes |

| Iminium Catalysis | Chiral Iminium Ion | LUMO-lowering | Facial blocking by the chiral catalyst | β-Acylation of Enals |

Elucidation of Radical Pathways in the Synthesis of this compound Related Structures

The synthesis of amino alcohols and their derivatives can proceed through radical pathways, offering alternative bond disconnections compared to traditional polar methods. These radical reactions often involve the generation of a radical species that can then participate in C-C or C-heteroatom bond formation.

A streamlined approach for the synthesis of enantiopure amino alcohols utilizes a serine-derived chiral carboxylic acid in stereoselective electrocatalytic decarboxylative transformations. nih.gov This radical method is modular and allows for the coupling of various fragments with the serine-derived chiral acid. nih.gov While not directly involving this compound, this methodology highlights the potential of radical pathways in accessing complex amino alcohol structures. The mechanism involves the generation of a radical via decarboxylation, which then undergoes a stereoselective coupling reaction.

Another relevant example is the synthesis of C-glyco-α-amino acids through a light-mediated, decarboxylative procedure. This catalyst-free method proceeds by the addition of C-centered glycosyl radicals, generated from N-hydroxyphthalimide (NHP) derived redox-active esters, to α-imino ester derivatives. Although the diastereoselectivity at the α-amino stereocenter was modest, the reaction demonstrates the feasibility of forming C-C bonds adjacent to an amino group via a radical mechanism.

The following table outlines key features of radical-based syntheses of amino acid and amino alcohol derivatives.

| Radical Generation Method | Radical Precursor | Key Reaction Step | Product Type |

| Electrocatalytic Decarboxylation | Serine-derived carboxylic acid | Radical cross-coupling | Enantiopure amino alcohols |

| Photochemical Decarboxylation | N-hydroxyphthalimide (NHP) esters | Radical addition to imines | C-glyco-α-amino acids |

Mechanistic Studies of Chemoselective and Stereoselective Transformations

The presence of multiple functional groups (amino, hydroxyl, and two phenyl groups) in this compound allows for a rich chemistry of chemoselective and stereoselective transformations. Mechanistic studies of these reactions are crucial for controlling the outcome and synthesizing desired products with high selectivity.

A diastereoselective approach to substituted anti 2-amino-1,3-propanediols starting from Morita-Baylis-Hillman (MBH) adducts has been described. scielo.br The key steps involve the chemoselective reduction of an ester in the presence of a silylated secondary hydroxyl group, followed by ozonolysis of a double bond to generate a 2-oxo-1,3-propanediol derivative. The final step is a diastereoselective reductive amination. The stereoselectivity of the reductive amination is controlled by the existing stereocenter, leading to the preferential formation of the anti diastereomer. scielo.br

The synthesis of diastereomeric 1,2-diamino-1-phenylpropanes from a derivative of 2-amino-1-phenylpropan-1-ol highlights the importance of protecting groups in controlling reaction pathways. The use of a trifluoroacetyl protecting group on the amino functionality was found to be crucial in preventing side reactions and epimerization at the benzylic position. researchgate.net The stereochemical outcome of the reaction, involving the substitution of a mesylate with an azide (B81097), was highly dependent on the reaction conditions, with the choice of solvent playing a significant role. researchgate.net

The table below presents examples of stereoselective transformations involving structures related to this compound.

| Starting Material | Key Transformation | Stereochemical Outcome | Controlling Factor |

| Morita-Baylis-Hillman adduct | Diastereoselective reductive amination | anti 2-amino-1,3-propanediol (B45262) | Existing stereocenter |

| N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol mesylate | Nucleophilic substitution with azide | Inversion of configuration | Protecting group, solvent |

Analysis of Intramolecular Cascade Cyclization Processes

While specific examples of intramolecular cascade cyclizations involving this compound are not prevalent in the literature, the structural motifs present in this molecule suggest its potential for such transformations. Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient processes for the construction of complex molecular architectures.

Hypothetically, the amino and hydroxyl groups of this compound could participate in cascade cyclizations. For instance, after conversion of the hydroxyl group to a suitable leaving group, the amino group could act as an intramolecular nucleophile, leading to the formation of a cyclic product. The phenyl groups could also be involved in cyclization reactions, such as intramolecular Friedel-Crafts type reactions, under appropriate acidic conditions.

Mechanistic investigations of cascade reactions in related systems provide insights into potential pathways. For example, a mechanochemical cascade reaction involving the ring-opening of cyclopropyl (B3062369) ketones with 1,2-diaminoarenes has been shown to proceed through ring-opening, cyclization, and a retro-Mannich reaction to form 1,2-disubstituted benzimidazoles. nih.govresearchgate.net Another example is the diastereoselective intramolecular cyclization/Povarov reaction cascade for the synthesis of polycyclic quinolines. rsc.org

The development of cascade cyclizations involving this compound would represent a significant advancement in the synthesis of novel heterocyclic compounds. Future research in this area could focus on the design of suitable substrates and reaction conditions to trigger and control these complex transformations.

Applications of 2 Amino 1,3 Diphenylpropan 1 Ol in Advanced Organic Synthesis

Asymmetric Catalysis Utilizing 2-Amino-1,3-diphenylpropan-1-ol as a Chiral Ligand

The utility of this compound as a chiral ligand is a cornerstone of its application in asymmetric catalysis. By coordinating to a metal center, it creates a chiral environment that influences the stereochemical outcome of a reaction, favoring the formation of one enantiomer over the other.

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Chiral amino alcohols, including derivatives of this compound, have been successfully employed as ligands to induce enantioselectivity in the addition of diethylzinc (B1219324) to various aldehydes. koreascience.kr In these reactions, the amino alcohol pre-reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates the aldehyde, and the chiral environment dictates the facial selectivity of the subsequent ethyl group transfer from another diethylzinc molecule. The result is the formation of a chiral secondary alcohol with a predictable absolute configuration. The effectiveness of these ligands is often attributed to the formation of a stable, well-defined transition state.

The stereoselective reduction of carbonyl compounds to their corresponding alcohols is a critical transformation in organic synthesis. wikipedia.org Chiral amino alcohols, when combined with reducing agents like borane, can form chiral reducing agents that exhibit high levels of enantioselectivity in the reduction of ketones and oxime ethers. rsc.org Specifically, α,α-diphenyl β-amino alcohols have demonstrated the ability to achieve high enantiomeric excesses (e.e.) in these reductions. rsc.org The mechanism often involves the formation of an oxazaborolidine catalyst in situ, which coordinates to the carbonyl or oxime ether substrate, directing the hydride delivery from one face. wikipedia.org

Furthermore, the stereoselective reduction of α-hydroxy oxime ethers provides a pathway to cis-1,2-amino alcohols, which are important structural motifs in natural products and pharmacologically active molecules. nih.gov The reduction of cyclic α-hydroxyketoximes with borane, for instance, has been shown to be a high-yielding, regio- and stereoselective method for producing these valuable compounds. nih.gov

Table 1: Examples of Stereoselective Reductions

| Substrate Type | Reagent System | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Aromatic/Aliphatic Ketones | Borane/Chiral Amino Alcohols | Chiral Alcohols | High enantioselectivity (ca. 90% e.e.) | rsc.org |

| Oxime Ethers | Borane/Chiral Amino Alcohols | Chiral Amines | High enantioselectivity (ca. 90% e.e.) | rsc.org |

| Cyclic α-Hydroxyketoximes | Borane | cis-1,2-Amino Alcohols | High regio- and stereoselectivity | nih.gov |

| 1,3-Diketones | NaBH4/Albumin | anti-1,3-Diols | High diastereoselectivity (up to 96% d.e.) | rsc.org |

| β-Hydroxyketones | NaBH4/Albumin | anti-1,3-Diols | High diastereoselectivity (up to 96% d.e.) | rsc.org |

| β-Amino Ketones | Samarium(II) Iodide | syn or anti 1,3-Amino Alcohols | Divergent selectivity based on N-protecting group | nih.gov |

The aza-Henry (or nitro-Mannich) reaction is a powerful tool for the formation of carbon-nitrogen bonds, leading to the synthesis of β-nitroamines. organic-chemistry.orgnih.gov These products are versatile intermediates that can be further transformed into other valuable compounds, such as 1,2-diamines. The development of asymmetric aza-Henry reactions is of significant interest, and various catalytic systems have been explored. nih.govfrontiersin.org While the direct use of this compound as a catalyst in this specific reaction is not extensively detailed in the provided results, the broader class of amino alcohols and their derivatives are frequently used to create chiral catalysts for such transformations. frontiersin.org For instance, amino acid-derived quaternary ammonium (B1175870) salts have been successfully used to catalyze the asymmetric aza-Henry reaction of N-Boc trifluoromethyl ketimines with nitromethane, yielding α-trifluoromethyl β-nitroamines with good to excellent yields and moderate to good enantioselectivities. frontiersin.org

This compound as a Chiral Auxiliary in Diastereoselective Synthesis

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. This compound and its derivatives can function as effective chiral auxiliaries.

The incorporation of a chiral auxiliary into a synthetic route is a well-established strategy for controlling the absolute configuration of newly formed stereocenters. wikipedia.org By covalently attaching the auxiliary to the starting material, subsequent reactions proceed through diastereomeric transition states, leading to the preferential formation of one diastereomer. This approach is particularly valuable in the synthesis of complex molecules with multiple stereocenters. The development of stereoselective methods for synthesizing chiral, non-racemic amines is of high importance, and the use of chiral auxiliaries is a key strategy. osi.lv

Diastereoselective alkylations are fundamental for the construction of chiral molecules. nih.gov By attaching a chiral auxiliary to a prochiral substrate, the auxiliary can direct the approach of an electrophile, such as an alkyl halide, from a specific face, resulting in a diastereomerically enriched product. The alkylations of chiral seven-membered rings fused to tetrazoles, for example, have been shown to be highly diastereoselective. nih.gov The level of diastereoselectivity can be influenced by the position and size of substituents on the ring and the nature of the electrophile. nih.gov This methodology allows for the synthesis of heterocyclic compounds with well-defined three-dimensional structures. nih.gov

Role as a Key Synthetic Intermediate and Building Block in Organic Chemistry

This compound serves as a crucial building block for a variety of more complex molecules. google.comsigmaaldrich.comsigmaaldrich.com Its bifunctional nature, containing both an amine and an alcohol, allows for a wide range of chemical transformations. sigmaaldrich.com This positions it as a valuable starting material or intermediate in multi-step synthetic pathways. google.com The presence of phenyl groups also influences the reactivity and properties of the molecule and its derivatives. sigmaaldrich.com

A significant application of this compound lies in its use as a precursor for the synthesis of enantiomerically pure compounds. Chiral amino alcohols are of great interest in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. The stereocenters present in this compound can be used to induce chirality in subsequent reactions, leading to the formation of optically active products. google.com This is particularly important in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry.

For instance, chiral amino alcohols are utilized in the preparation of chiral auxiliaries, which are molecules that temporarily attach to a substrate to direct a chemical reaction to produce a specific stereoisomer. After the reaction, the auxiliary can be removed and often recycled. The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. google.com

Table 1: Examples of Chiral Amino Alcohols and their Applications

| Compound Name | CAS Number | Application |

| (S)-(-)-2-Amino-3-phenyl-1-propanol | 3182-95-4 | Chiral building block in organic synthesis. sigmaaldrich.com |

| (R)-(-)-2-Amino-1-propanol | 35320-23-1 | Chiral intermediate for pharmaceuticals and agrochemicals. chemicalbook.com |

| L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol | Intermediate in stereoselective synthesis. google.com |

The structural framework of this compound is a component of various biologically active molecules. The 1,3-amino alcohol motif is a common feature in many natural products and synthetic compounds with a range of physiological effects. By modifying the functional groups and extending the carbon skeleton of this compound, chemists can synthesize a diverse library of compounds for biological screening.

Research has demonstrated the synthesis of novel 2-amino-3-phenylpropane-1-ol derivatives from Baylis-Hillman adducts, which are then studied for their biological activities. rasayanjournal.co.in The ability to construct complex molecular skeletons from relatively simple and accessible starting materials like this compound is a powerful strategy in medicinal chemistry. researchgate.net

Table 2: Biologically Relevant Scaffolds Derived from Amino Alcohols

| Scaffold | Potential Biological Activity |

| 1,2-Diamino-1-phenylpropane | Precursors to compounds with potential biological applications. researchgate.net |

| 3-Phenyl-3-hydroxypropylamine | Key intermediate in the synthesis of antidepressant drugs. google.com |

Potential in Material Science Research (e.g., Nonlinear Optical Materials)

Beyond its applications in organic and medicinal chemistry, this compound and its derivatives are being explored for their potential in material science. The presence of aromatic rings and the potential for creating non-centrosymmetric crystal structures make these compounds candidates for nonlinear optical (NLO) materials.

NLO materials are substances that exhibit a nonlinear response to an applied optical field. This property is crucial for a variety of applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. The design and synthesis of new organic NLO materials is an active area of research, and compounds like this compound provide a versatile platform for creating molecules with tailored NLO properties. The ability to introduce different functional groups and control the molecular symmetry is key to optimizing their performance. While specific studies on the NLO properties of this compound itself are not extensively detailed in the provided context, the structural motifs it contains are characteristic of molecules investigated for such applications. sigmaaldrich.com

Derivatives and Structural Modifications of 2 Amino 1,3 Diphenylpropan 1 Ol

Synthesis and Reactivity of Functionalized 2-Amino-1,3-diphenylpropan-1-ol Derivatives

The functional groups of this compound—the primary amine, the secondary hydroxyl group, and the phenyl rings—are all amenable to chemical transformation. The interplay between these groups dictates the reactivity and the types of derivatives that can be synthesized.

Oxidation and Reduction Products

The synthesis and transformation of this compound and its analogues often involve oxidation and reduction reactions. A common synthetic route to this class of compounds involves the reduction of a corresponding nitro alcohol. The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. masterorganicchemistry.com Various reagents can accomplish this, with the choice depending on the presence of other functional groups in the molecule. commonorganicchemistry.comwikipedia.org

For instance, the reduction of aromatic nitro compounds can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com Alternatively, metals such as iron, tin, or zinc in an acidic medium are effective. masterorganicchemistry.comgoogle.com The use of tin(II) chloride (SnCl₂) or sodium hydrosulfite offers milder conditions, which can be advantageous for sensitive substrates. commonorganicchemistry.comwikipedia.org

Conversely, the oxidation of related polyfunctional 2-amino-1,3-propanediol (B45262) derivatives has been studied, revealing that the reaction's outcome is highly dependent on the substituents on the nitrogen atom. acs.orgnih.govresearchgate.net Using a 717 anion-exchange resin-supported bromine as a mild oxidizing agent, different products were obtained based on the nature of the amine. acs.orgacs.org

Primary amines (where the nitrogen has two hydrogen atoms) tend to yield chiral oxazolines. acs.orgresearchgate.net

Secondary amines (where the nitrogen is substituted with one alkyl or aryl group) primarily form C(3)-O acylated products. acs.orgresearchgate.net

Tertiary amines (specifically N,N-dimethyl derivatives) lead to N-methyl oxidation-formylation products. acs.orgresearchgate.net

This selective oxidation highlights the influence of the nitrogen substituents on the reactivity of the entire molecule. nih.govacs.org

Table 1: Influence of Nitrogen Substitution on Oxidation Products of 2-Amino-1,3-propanediol Derivatives

| Starting Material Amine Type | Oxidizing System | Major Product Type | Reference |

|---|---|---|---|

| Primary Amine (R-NH₂) | 717 anion-exchange resin-supported bromine / Na₂HPO₄ | Chiral Oxazoline | acs.org, researchgate.net |

| Secondary Amine (R₂-NH) | 717 anion-exchange resin-supported bromine / Na₂HPO₄ | C(3)-O Acylated Product | acs.org, researchgate.net |

| Tertiary Amine (N,N-dimethyl) | 717 anion-exchange resin-supported bromine / Na₂HPO₄ | N-Methyl Oxidation-Formylation Product | acs.org, researchgate.net |

Amino Group and Hydroxyl Group Substitution Derivatives

The amino and hydroxyl groups are key sites for derivatization. Protecting the amine is often a critical first step to prevent side reactions, particularly when modifying the hydroxyl group. The trifluoroacetyl group has been shown to be a suitable protecting group for the amine function in related phenylpropanolamine structures. researchgate.net

A common strategy involves converting the hydroxyl group into a better leaving group, such as a mesylate, to facilitate nucleophilic substitution. For example, in the synthesis of diastereomeric 1,2-diamino-1-phenylpropanes from N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol, the hydroxyl group is first transformed into a mesylate using methanesulfonyl chloride. This mesylate is then converted into an azido (B1232118) group by reacting it with sodium azide (B81097) (NaN₃). Finally, the azide is reduced to an amine, and the trifluoroacetyl protecting group is removed to yield the target diamine. researchgate.net This multi-step process allows for the stereocontrolled replacement of the hydroxyl group with an amino group.

Table 2: Synthetic Pathway for Hydroxyl Group Substitution

| Step | Starting Functional Group | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|---|

| 1 (Protection) | Amine (-NH₂) | Trifluoroacetic anhydride | N-Trifluoroacetyl (-NHCOCF₃) | researchgate.net |

| 2 (Activation) | Hydroxyl (-OH) | Methanesulfonyl chloride, base | Mesylate (-OMs) | researchgate.net |

| 3 (Substitution) | Mesylate (-OMs) | Sodium Azide (NaN₃) | Azide (-N₃) | researchgate.net |

| 4 (Reduction) | Azide (-N₃) | Catalytic Hydrogenation (e.g., H₂/Pd) | Amine (-NH₂) | researchgate.net |

Design and Preparation of Conformationally Restricted Analogues

To understand the bioactive conformation of flexible molecules like this compound, chemists design and synthesize conformationally restricted analogues. By locking the structure into a more rigid form, it is possible to probe how the spatial arrangement of key functional groups affects biological activity. nih.gov This approach is widely used in drug design to improve potency and selectivity. nih.govnih.gov

Strategies for creating conformationally restricted analogues often involve incorporating the flexible side chain into a ring system. For phenethylamine-type structures, this has been achieved by creating benzocycloalkanes, such as aminomethylbenzocyclobutene. nih.gov For the this compound scaffold, this could involve cyclization between one of the phenyl rings and the propanol (B110389) backbone.

Another approach involves replacing a flexible part of the molecule with a rigid, planar ring system that mimics the orientation of the original groups. For example, 2-phenylpyrroles have been successfully synthesized and utilized as conformationally restricted analogues of substituted benzamides. nih.gov This strategy maintains the relative orientation of the phenyl group and a side chain, which can be crucial for receptor binding. The synthesis of these pyrrole (B145914) analogues can lead to compounds with enhanced potency and selectivity for their biological targets. nih.gov

N-Substituted and O-Substituted Derivatives for Ligand Optimization

Modification of the nitrogen and oxygen atoms through substitution is a primary strategy for optimizing the properties of a lead compound to act as a ligand for a biological target.

N-Substituted Derivatives: N-alkylation of the primary amino group can significantly impact a molecule's biological activity. Modern catalytic methods offer sustainable routes for this transformation. One such method is the direct N-alkylation of amines using alcohols, catalyzed by well-defined ruthenium or palladium complexes. organic-chemistry.orgrsc.org This "borrowing hydrogen" or "hydrogen auto-transfer" strategy is highly efficient, producing water as the only byproduct. rsc.orgnih.gov It allows for the synthesis of a wide array of N-methylated, N-ethylated, and other N-alkylated amines with excellent functional group tolerance. organic-chemistry.org Another selective method for mono-N-alkylation of 1,3-amino alcohols involves the formation of a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN), which protects the functional groups and directs the alkylation to the nitrogen atom. organic-chemistry.org

O-Substituted Derivatives: The hydroxyl group can also be a target for modification. O-alkylation or O-acylation can alter the compound's polarity, lipophilicity, and interaction with target proteins. These modifications are crucial in medicinal chemistry for improving pharmacokinetic profiles.

Analogues with Modified Phenyl Group Substitutions

Altering the substitution pattern on the two phenyl rings of this compound is another key strategy for derivatization. The electronic and steric properties of substituents on the aromatic rings can profoundly influence the molecule's binding affinity and selectivity for biological transporters or receptors. nih.gov

In studies of related GBR 12909 analogues, derivatives with various substituents on the phenylpropyl side chain were synthesized to evaluate their binding to the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). The research showed that both the nature and the position of these substituents could control the ligand's affinity and selectivity. For example, the introduction of a 2-amino substituent was found to substantially increase SERT binding affinity and selectivity over DAT. nih.gov Such structure-activity relationship (SAR) studies are vital for the rational design of new, more effective, and selective therapeutic agents. The synthesis of these analogues typically involves coupling a modified phenylpropanoic acid with a suitable amine, followed by reduction. nih.gov

Spectroscopic and Computational Approaches for Structural Elucidation and Theoretical Understanding

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable tools for probing the molecular structure of 2-Amino-1,3-diphenylpropan-1-ol. Each method offers unique insights, and a combined approach is crucial for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity and stereochemistry of this compound. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H, ¹³C, and ¹⁵N NMR spectra, the precise arrangement of atoms within the molecule can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. The aromatic protons of the two phenyl rings typically appear as a complex multiplet in the downfield region (δ 7.0-7.5 ppm). The protons of the propyl chain, including the methine proton attached to the hydroxyl group (CH-OH), the methine proton at the amino-substituted carbon (CH-NH₂), and the methylene (B1212753) protons (CH₂), will have characteristic chemical shifts and coupling patterns that are sensitive to their diastereomeric relationship. For instance, in the related compound 1,3-diphenylpropan-1-ol, the proton attached to the carbon with the hydroxyl group appears as a triplet at approximately 4.66 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The two phenyl rings will show distinct signals for the ipso, ortho, meta, and para carbons. The signals for the three carbons of the propanol (B110389) backbone will appear in the aliphatic region of the spectrum. The chemical shifts of these carbons are influenced by the attached functional groups; for example, the carbon bearing the hydroxyl group (C-OH) and the carbon bearing the amino group (C-NH₂) will be shifted downfield compared to the methylene carbon. In a similar structure, 1-phenyl-1-propanol, the carbon atoms of the propanol chain show distinct chemical shifts, which helps in their assignment. docbrown.info

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the electronic environment of the nitrogen atom in the amino group. The chemical shift of the nitrogen would be indicative of its hybridization and involvement in hydrogen bonding.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This table presents predicted data based on typical chemical shift ranges for similar functional groups and structural motifs. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C6H5-CH(OH)- | 7.2-7.5 (m) | 140-145 (ipso) |

| -CH(OH)- | 4.5-5.0 (d or dd) | 70-80 |

| -CH(NH₂)- | 3.0-3.5 (m) | 50-60 |

| -CH₂-C6H5 | 2.5-3.0 (m) | 35-45 |

| -CH₂-C6H5 | 7.1-7.4 (m) | 125-130 (ortho, meta, para) |

| -NH₂ | 1.5-2.5 (br s) | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C=C bonds. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. The N-H stretching vibrations of the primary amine typically appear as two sharp bands in the same region (around 3300-3500 cm⁻¹). Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to peaks in the 1450-1600 cm⁻¹ region. The C-O stretching vibration is expected in the 1000-1200 cm⁻¹ range. A study on the related compound 2-Amino-1-phenyl-1-propanol utilized FT-IR spectroscopy to identify these key functional groups. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar bonds, Raman is more sensitive to non-polar bonds. Therefore, the C-C stretching vibrations of the phenyl rings and the C-C backbone would be expected to show strong signals in the Raman spectrum. The symmetric vibrations of the molecule are often more prominent in Raman spectra. For amino acids, which contain both amino and carboxylic acid groups, Raman spectroscopy has been used to study their zwitterionic forms and hydrogen bonding interactions. researchgate.netconicet.gov.ar

Table 2: Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound This table presents expected vibrational frequencies based on known data for similar compounds.

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| O-H | 3200-3600 (broad) | 3200-3600 (weak) | Stretching |

| N-H | 3300-3500 (two bands) | 3300-3500 (weak) | Stretching |

| Aromatic C-H | 3000-3100 | 3000-3100 (strong) | Stretching |

| Aliphatic C-H | 2850-2960 | 2850-2960 (strong) | Stretching |

| C=C (Aromatic) | 1450-1600 | 1450-1600 (strong) | Stretching |

| C-O | 1000-1200 | 1000-1200 (weak) | Stretching |

| C-N | 1000-1200 | 1000-1200 (weak) | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of this compound. This data is crucial for confirming the molecular formula and for deducing the structure of the molecule.

In a typical electron ionization (EI) mass spectrum, the molecule would undergo fragmentation, leading to a series of daughter ions. The molecular ion peak [M]⁺ would confirm the molecular weight. Common fragmentation pathways would include the loss of a water molecule from the hydroxyl group, cleavage of the C-C bonds in the propanol backbone, and fragmentation of the phenyl rings. For example, cleavage between the carbon bearing the hydroxyl group and the carbon bearing the amino group would lead to characteristic fragment ions. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays through a single crystal of this compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.

This technique would provide accurate bond lengths, bond angles, and torsion angles, revealing the conformation of the propanol backbone and the relative orientation of the two phenyl rings. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, that dictate the crystal packing. The crystal structure of a related compound, 3-(2-Aminophenylsulfanyl)-1,3-diphenylpropan-1-one, has been determined, providing insights into the packing and intermolecular interactions that can be expected for similar molecules. nih.govresearchgate.net

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons, such as free radicals. While this compound itself is not a radical, EPR spectroscopy could be employed to study radical intermediates that may be formed during chemical reactions or through photolytic or radiolytic processes. mdpi.com

For instance, if the compound were to undergo oxidation, a radical cation could be formed, or hydrogen abstraction could lead to a neutral radical. EPR spectroscopy would be able to detect and characterize these transient species, providing information about the distribution of the unpaired electron spin density within the molecule through the analysis of g-factors and hyperfine coupling constants. nih.gov The study of such radical intermediates can be crucial for understanding reaction mechanisms.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as powerful complements to experimental techniques in the study of this compound. These methods allow for the theoretical prediction of molecular properties and provide a deeper understanding of its structure and reactivity.

Using quantum mechanical methods such as Density Functional Theory (DFT), the geometry of the molecule can be optimized to find its most stable conformation. These calculations can also predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to validate the structural assignment. A computational study on 2-Amino-1-phenyl-1-propanol has demonstrated the utility of such methods in analyzing its structural and electronic properties. nih.govresearchgate.net

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and interactions with its environment. These computational approaches are invaluable for rationalizing experimental observations and for predicting properties that may be difficult to measure experimentally. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. mpg.de DFT calculations are used to determine the electronic structure of this compound, providing a detailed picture of how electrons are distributed within the molecule. This information is fundamental to understanding its stability, reactivity, and spectroscopic properties.

By employing hybrid computational methods like B3LYP with a substantial basis set such as 6–311++G(d,p), researchers can calculate various molecular properties. nih.govnih.gov Key parameters derived from DFT calculations include optimized molecular geometry (bond lengths and angles), vibrational frequencies, and Mulliken atomic charges. nih.gov This data helps in interpreting experimental spectroscopic results, such as IR and Raman spectra. nih.gov

Furthermore, DFT is instrumental in exploring the molecule's reactivity. The theory allows for the calculation of the molecular charge depletion profile, which reveals the sites most susceptible to electrophilic or nucleophilic attack by analyzing electronic and protonic delocalization. nih.gov This predictive capability is crucial for understanding the reaction mechanisms in which this compound might participate. DFT can also be used to model reaction pathways and calculate activation energies, providing quantitative insights into reaction kinetics and thermodynamics. mdpi.com

Table 1: Selected DFT-Calculated Parameters for Amino Alcohols (Note: Data is illustrative, based on typical calculations for similar functionalized organic molecules, as specific data for the title compound is not readily available in the cited literature.)

| Parameter | Typical Calculated Value | Significance |

| Total Energy | Varies (e.g., in Hartrees) | Indicates the overall stability of the molecular structure. |

| Dipole Moment | ~2-4 Debye | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

| Mulliken Charge on N | -0.6 to -0.8 e | Indicates the partial negative charge on the nitrogen atom, a likely site for protonation. |

| Mulliken Charge on O | -0.5 to -0.7 e | Indicates the partial negative charge on the oxygen atom, another potential reactive site. |

This table provides representative values to illustrate the output of DFT calculations. Actual values would be specific to the chosen stereoisomer, conformation, and level of theory.

Semi-empirical Computations (e.g., PM3) for Conformational Analysis

While DFT provides high accuracy, its computational expense can be a limitation for exploring the vast conformational space of flexible molecules like this compound. Semi-empirical methods, such as PM3 (Parametric Model number 3), offer a much faster alternative for conformational analysis. uni-muenchen.dewikipedia.org These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org

The primary use of methods like PM3 is to perform conformational searches to identify low-energy structures. researchgate.net For a molecule with multiple rotatable bonds, such as the C-C bonds in the propanol backbone and the bonds to the phenyl rings, a vast number of conformations are possible. A semi-empirical approach can rapidly evaluate the energies of thousands of potential conformers, filtering them down to a manageable number of distinct, low-energy structures. researchgate.net These optimized geometries can then be used as starting points for more accurate, high-level DFT calculations. researchgate.net

PM3 belongs to the NDDO (Neglect of Diatomic Differential Overlap) family of methods. mpg.deuni-muenchen.de While significantly faster than ab initio methods, the accuracy of semi-empirical calculations can be variable and depends on how well the molecule under study is represented in the parameterization dataset. wikipedia.org Despite these limitations, they remain a valuable tool for initial conformational screening and for studying very large molecular systems where other methods are computationally prohibitive. nih.gov

Theoretical Prediction of Stereoselectivity and Reaction Pathways

Computational chemistry is a powerful tool for predicting the stereochemical outcome of chemical reactions. For the synthesis of chiral molecules like this compound, which has two stereocenters, controlling the stereoselectivity is crucial. Theoretical methods can model the transition states of different reaction pathways leading to various stereoisomers. researchgate.net

By calculating the activation energies (ΔG‡) for these transition states, chemists can predict which stereoisomer is likely to be the major product. mdpi.com For instance, in reactions like stereoselective aminohydroxylation, which is a common strategy for synthesizing 2-amino-1,3-diols, DFT calculations can be employed to investigate the mechanism and sources of stereocontrol. beilstein-journals.orgbeilstein-journals.orgnih.gov This involves modeling the interaction of the substrate with the chiral catalyst and the reagents to understand the steric and electronic factors that favor the formation of one diastereomer over another. researchgate.net

These computational studies can guide the rational design of catalysts and the optimization of reaction conditions to achieve higher enantiomeric excess (ee) or diastereomeric ratios. researchgate.net Detailed DFT analysis, often including a solvent model to better represent experimental conditions, can elucidate complex phenomena such as tautomerism or unexpected reaction regioselectivity that may occur during a synthesis. researchgate.net

HOMO-LUMO and Natural Bond Orbital (NBO) Analysis

To gain a deeper understanding of the electronic properties and reactivity of this compound, researchers turn to specific analyses derived from quantum chemical calculations, such as Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to the molecule's reactivity. researchgate.netepstem.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

The spatial distribution of these orbitals is also informative. The locations of the HOMO and LUMO indicate the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to have significant contributions from the lone pairs of the nitrogen and oxygen atoms and the π-systems of the phenyl rings. The LUMO is likely to be distributed over the anti-bonding orbitals of the aromatic rings. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals representing Lewis-type structures (bonds, lone pairs, core orbitals). wisc.eduicm.edu.pl This method allows for the quantitative analysis of electron density distribution, atomic charges, and hybridization. icm.edu.plresearchgate.net

Table 2: Illustrative FMO and NBO Data (Note: This table presents typical conceptual data from HOMO-LUMO and NBO analyses for a molecule like this compound.)

| Analysis | Parameter | Interpretation |

| FMO | HOMO Energy | Relates to the ionization potential and electron-donating ability. |

| FMO | LUMO Energy | Relates to the electron affinity and electron-accepting ability. |

| FMO | HOMO-LUMO Gap (ΔE) | A smaller gap suggests higher reactivity. nih.gov |

| NBO | Natural Atomic Charge | Provides a more chemically realistic charge distribution than Mulliken charges. researchgate.net |

| NBO | Hybridization of N | e.g., sp3.x, indicating the geometry and bonding character of the amino group. |

| NBO | Stabilization Energy E(2) | Quantifies hyperconjugative interactions, such as n(N) -> σ*(C-C). |

Future Research Directions and Emerging Opportunities for 2 Amino 1,3 Diphenylpropan 1 Ol Research

Development of Novel Catalytic Systems Based on 2-Amino-1,3-diphenylpropan-1-ol Ligands

The inherent chirality and the presence of both amino and hydroxyl functional groups make this compound an attractive backbone for the design of novel chiral ligands. These ligands can be coordinated with various transition metals to create catalytic systems for a wide range of asymmetric reactions.

Future research will likely focus on the synthesis of new classes of ligands derived from this compound. For instance, the development of P,N ligands, which have demonstrated significant success in asymmetric catalysis, is a promising avenue. nih.gov By modifying the amino and hydroxyl moieties with phosphine (B1218219) groups, it is possible to create a diverse library of ligands with tunable steric and electronic properties. These properties are crucial for optimizing reactivity and enantioselectivity in catalytic processes.

The exploration of such novel catalytic systems could lead to breakthroughs in reactions such as asymmetric hydrogenation, allylic alkylation, and cyclopropanation. The modular nature of ligands derived from this compound would allow for systematic fine-tuning to achieve high levels of stereocontrol for specific substrate classes.

Exploration of New Asymmetric Synthetic Methodologies for Enhanced Efficiency

While methods for the synthesis of amino alcohols exist, the development of more efficient and highly stereoselective routes to this compound and its analogs remains a key research area. Future investigations are expected to focus on novel asymmetric synthetic methodologies that offer improved yields, higher enantiomeric purities, and greater atom economy.

Promising approaches include the advancement of asymmetric hydrogenation techniques. researchgate.net The use of chiral catalysts for the stereoselective reduction of a suitable prochiral precursor could provide a direct and efficient route to the desired enantiomer of this compound. Additionally, methodologies involving the asymmetric transfer hydrogenation from abundant and safe hydrogen sources are gaining traction.

Furthermore, the application of biocatalysis, employing enzymes such as transaminases or ketoreductases, could offer a green and highly selective alternative for the synthesis of this chiral amino alcohol. The development of robust enzymatic processes would be a significant step towards the sustainable production of this valuable chemical building block.

A summary of potential asymmetric synthetic strategies is presented in the table below.

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| Asymmetric Hydrogenation | High efficiency and enantioselectivity. | Development of novel chiral catalysts. |

| Asymmetric Transfer Hydrogenation | Use of safe and abundant hydrogen sources. | Catalyst design and optimization. |

| Biocatalysis | High stereoselectivity, mild reaction conditions. | Enzyme screening and engineering. |

| Chiral Auxiliary-Mediated Synthesis | Reliable stereocontrol. | Development of new, easily removable auxiliaries. |

Advanced Derivatization for Tailored Reactivity and Selectivity

The functional groups of this compound, the primary amine and the secondary alcohol, are ripe for chemical modification. Advanced derivatization strategies can be employed to create a wide array of new compounds with tailored reactivity and selectivity, expanding the utility of the parent molecule.

Future research in this area will likely involve the selective modification of the amino and hydroxyl groups to introduce new functionalities. For example, acylation or sulfonylation of the amino group can alter its electronic properties and steric hindrance, which can be beneficial in the design of new organocatalysts or ligands. Similarly, etherification or esterification of the hydroxyl group can be used to modulate the solubility and coordinating ability of the resulting derivatives. The synthesis of derivatives like 1,3-diphenyl-3-(phenylthio)propan-1-ones from related chalcones showcases the potential for creating novel molecular scaffolds. nih.gov

These derivatization efforts could lead to the discovery of new catalysts with enhanced performance in known reactions or the development of catalysts for entirely new transformations. The ability to fine-tune the molecular structure through derivatization is a powerful tool for rational catalyst design.

Interdisciplinary Research with Advanced Computational Chemistry Methods

The integration of computational chemistry with experimental studies offers a powerful approach to accelerate the discovery and optimization of catalytic systems based on this compound. Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity. scispace.comnih.gov

Future interdisciplinary research will likely involve the use of computational modeling to:

Design new ligands: Predict the steric and electronic properties of virtual libraries of ligands derived from this compound to identify promising candidates for synthesis and testing.

Elucidate reaction mechanisms: Investigate the detailed pathways of catalytic cycles to understand how the catalyst and substrates interact, leading to the rational improvement of reaction conditions and catalyst design.

Predict enantioselectivity: Develop accurate models to predict the stereochemical outcome of asymmetric reactions, reducing the need for extensive experimental screening. A computational study on 2-amino-1-phenyl-1-propanol has already demonstrated the potential of such approaches. nih.gov

By combining the predictive power of computational chemistry with the practical insights of experimental work, researchers can adopt a more targeted and efficient approach to the development of new catalysts and synthetic methods based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-1,3-diphenylpropan-1-ol, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of precursor oximes (e.g., 5-aminodioxane derivatives) followed by hydrolysis. Key steps include optimizing reaction conditions (e.g., H₂ pressure, temperature) and purification via recrystallization or column chromatography. Purity validation requires GC analysis (≥99% assay) and monitoring loss on drying (<0.5%) . For chiral variants, enantioselective synthesis using chiral catalysts or resolution via chiral HPLC may be necessary .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the amine, hydroxyl, and phenyl group positions. High-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., -NH₂, -OH). For stereochemical determination, circular dichroism (CD) or X-ray crystallography (using SHELX programs) is recommended .

Q. What safety protocols are required for handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of inhalation, move to fresh air and seek medical attention. Storage should be in a cool, dry, ventilated area away from acids, heat, and light. Spills require neutralization with inert absorbents and disposal per hazardous waste guidelines .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in stereochemical assignments of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict NMR chemical shifts and compare them to experimental data to validate stereoisomers. Molecular docking studies may explain discrepancies in biological activity between enantiomers. SHELXL refinement of X-ray data provides definitive stereochemical assignments .

Q. What strategies address low yields in enantioselective synthesis of chiral this compound analogs?

- Methodological Answer : Screen chiral catalysts (e.g., BINAP-metal complexes) under varying temperatures and solvents. Kinetic resolution via lipase-mediated acylations or use of chiral auxiliaries (e.g., Evans’ oxazolidinones) can improve enantiomeric excess (ee). Monitor progress with chiral GC or HPLC .

Q. How do structural modifications (e.g., fluorophenyl substitution) impact the compound’s bioactivity?

- Methodological Answer : Introduce substituents (e.g., 4-fluorophenyl) via Suzuki coupling or nucleophilic aromatic substitution. Evaluate bioactivity using in vitro assays (e.g., antimalarial IC₅₀ testing). Compare logP values (HPLC-derived) and binding affinities (SPR or ITC) to correlate structure-activity relationships .

Q. What crystallographic challenges arise in refining this compound structures, and how are they resolved?

- Methodological Answer : Twinning or disordered phenyl groups complicate refinement. Use SHELXL’s TWIN/BASF commands for twinned data and PART/ISOR restraints for disorder. High-resolution data (≤1.0 Å) and Hirshfeld atom refinement (HAR) improve accuracy. Validate with R-factor convergence (<5%) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental NMR data for this compound derivatives?

- Methodological Answer : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) and proton exchange rates. Use dynamic NMR to assess conformational equilibria. Cross-validate with 2D techniques (COSY, NOESY) and DFT-predicted chemical shifts. Adjust solvation models in computational workflows .

Q. Why do biological assays show variability in IC₅₀ values across enantiomers?

- Methodological Answer : Ensure enantiopurity (>98% ee) via chiral chromatography. Test against isogenic cell lines to rule out off-target effects. Use molecular dynamics simulations to study enantiomer-receptor interactions. Reproduce assays with standardized protocols (e.g., CLSI guidelines) .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

| Parameter | Optimal Range | Validation Method | Reference |

|---|---|---|---|

| Hydrogenation Pressure | 3–5 bar H₂ | GC/MS, TLC | |

| Reaction Temperature | 50–70°C | In-situ IR monitoring | |

| Chiral Resolution | Chiralpak AD-H column | HPLC (ee >98%) |

Table 2 : Safety and Storage Guidelines

| Hazard | Mitigation Strategy | Emergency Response | Reference |

|---|---|---|---|

| Skin Irritation | PPE, neutral-pH gloves | Rinse with water (15 min) | |

| Inhalation Risk | Fume hood, respiratory mask | Administer O₂ if needed | |

| Light Sensitivity | Amber glass storage, inert atmosphere | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.